(1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
“(1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol” is a compound with the CAS Number: 145021-95-0 . It has a molecular weight of 169.27 .
Synthesis Analysis
The synthesis of piperidine derivatives, which this compound is a part of, has been a subject of numerous scientific studies . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO/c12-8-10-3-5-11 (6-4-10)7-9-1-2-9/h9-10,12H,1-8H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is an oil at room temperature . It has a molecular weight of 169.27 .Scientific Research Applications
Antimalarial Activity
Synthetic 1, 4-disubstituted piperidines have been evaluated for their efficacy as antimalarial molecules. Given the structural similarity, the compound might also possess antimalarial properties and could contribute to the development of new treatments .
Pharmaceutical Applications
Piperidine derivatives are widely used in pharmaceuticals. The compound you’re interested in could potentially be involved in the discovery and biological evaluation of drugs containing a piperidine moiety for various therapeutic areas .
Antimicrobial Evaluation
Piperidine compounds have been synthesized and characterized for their antimicrobial properties. This suggests that your compound could also be tested for its effectiveness against different types of bacteria and fungi .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-[1-(cyclopropylmethyl)piperidin-4-yl]triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c17-9-11-8-16(14-13-11)12-3-5-15(6-4-12)7-10-1-2-10/h8,10,12,17H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXQOUXRMJUMHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)N3C=C(N=N3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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